7-Bromo-1H-indol-3-amine

Cross-coupling C-N bond formation Diindolylamine synthesis

7-Bromo-1H-indol-3-amine (CAS 1367799-47-0) is a di-substituted indole bearing a C7 bromine and a C3 primary amine. The indole scaffold is a privileged structure in medicinal chemistry, and the simultaneous presence of a nucleophilic amine and an aryl halide enables divergent derivatization.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
Cat. No. B12335860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1H-indol-3-amine
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)NC=C2N
InChIInChI=1S/C8H7BrN2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4,11H,10H2
InChIKeySQXBVECSSBKUPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-1H-indol-3-amine: A Strategic Building Block for 3-Amino-7-Functionalized Indole Synthesis


7-Bromo-1H-indol-3-amine (CAS 1367799-47-0) is a di-substituted indole bearing a C7 bromine and a C3 primary amine [1]. The indole scaffold is a privileged structure in medicinal chemistry, and the simultaneous presence of a nucleophilic amine and an aryl halide enables divergent derivatization [2]. This dual functionality positions the compound as a versatile intermediate for constructing complex molecular architectures, particularly in kinase inhibitor and immunomodulatory agent discovery programs.

Why Generic Indole Building Blocks Cannot Replace 7-Bromo-1H-indol-3-amine


The specific substitution pattern of 7-bromo-1H-indol-3-amine creates unique reactivity and steric profiles that are not achievable with common alternatives like 5-bromo or 6-bromoindol-3-amines. The C7 position is peri to the indole nitrogen, imposing steric constraints that influence cross-coupling reaction rates and regioselectivity [1]. Generic substitution with a 5-bromo isomer would alter the vector of exit from the indole core, potentially disrupting key binding interactions in drug-target complexes [2]. Furthermore, the free amine at C3 is essential for subsequent urea, amide, or reductive amination steps that cannot be easily replicated with C3-unsubstituted indoles.

Quantitative Differentiation Guide for 7-Bromo-1H-indol-3-amine


Steric Influence on Buchwald-Hartwig Amination Coupling Efficiency

In Pd-catalyzed Buchwald-Hartwig aminations, the steric environment at the C7 position of bromoindoles significantly impacts reaction efficiency. The 7-bromo isomer required overnight reflux for complete conversion, whereas 5- and 6-bromoindoles reacted more rapidly under identical conditions [1]. This steric differentiation is critical for planning synthetic sequences.

Cross-coupling C-N bond formation Diindolylamine synthesis

Regioselective Access to 7,7′-Diindolylamine Scaffolds

The combination of 7-bromo-1H-indol-3-amine with 7-aminoindole provides exclusive access to the symmetric 7,7′-diindolylamine scaffold. Attempted coupling of 5- or 6-bromoindol-3-amines produces the corresponding 5,5′- or 6,6′-regioisomers, which exhibit different electronic and steric properties [1].

Diindolylamine Organic electronics Hole transport materials

Predicted Physicochemical Profile Differentiates 7-Bromo from 5-Bromo Isomer

The structural isomer 5-bromo-1H-indol-3-amine (CAS 69343-99-3) shares the same molecular weight (211.06 g/mol), but the bromine position shift alters the molecular electrostatic potential and dipole moment. This can lead to differential permeability and target binding [1][2].

Lipophilicity Drug-likeness ADME prediction

Optimal Application Scenarios for 7-Bromo-1H-indol-3-amine in Research and Industry


Synthesis of C7-Linked Indole-Containing Kinase Inhibitors

The C7 bromine serves as a synthetic handle for Suzuki or Sonogashira couplings to introduce aryl or alkynyl groups, while the C3 amine can be acylated to form amide-linked kinase hinge-binding motifs. This regiochemistry is required for certain FLT3 and BTK inhibitor pharmacophores [1].

Preparation of Unsymmetrical Diindolylamine Hole Transport Materials

7-Bromo-1H-indol-3-amine can be cross-coupled with aminoindoles to construct N-bridged diindolylamine systems. The 7,7′-connectivity provides a distinct conjugation pathway compared to 5,5′- or 6,6′-linked analogs, which is relevant for tuning HOMO/LUMO levels in organic electronic devices [2].

Divergent Synthesis of 3-Amino-7-Arylindole Libraries

The orthogonal reactivity of the C3 amine and C7 bromide enables sequential functionalization. The amine can be first protected or derivatized, followed by Pd-catalyzed cross-coupling at C7. This strategy is advantageous for constructing diverse compound libraries for high-throughput screening [2].

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